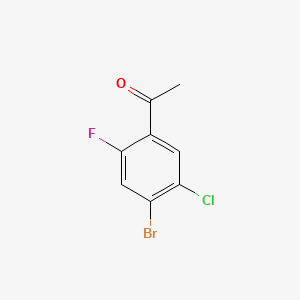

4'-Bromo-5'-chloro-2'-fluoroacetophenone

Description

Overview of Acetophenone (B1666503) Derivatives in Synthetic Organic Chemistry

Acetophenone and its derivatives are fundamental precursors in a multitude of chemical reactions. core.ac.uk They serve as foundational materials for the synthesis of a wide range of organic compounds, including pyrazole (B372694) derivatives and chalcones. core.ac.uk The reactivity of the acetyl group allows for a variety of transformations, making acetophenones indispensable in the construction of complex molecular architectures.

Position of 4'-Bromo-5'-chloro-2'-fluoroacetophenone within Contemporary Chemical Research

This compound, with its distinct substitution pattern of three different halogen atoms on the phenyl ring, is positioned as a valuable intermediate in specialized synthetic applications. While extensive research on this specific compound is not widely published, its structure suggests a significant potential for use in the synthesis of complex, poly-functionalized molecules. A Chinese patent has detailed a synthetic route for this compound, highlighting its utility as a precursor for potentially biologically active molecules. core.ac.uk Its role as a building block in the development of kinase inhibitors and other pharmaceutical agents is an area of active investigation. acs.orged.ac.uk

Scope and Objectives of Academic Inquiry into this compound

The primary academic interest in this compound lies in its application as a synthetic intermediate. Research efforts are focused on developing efficient and scalable synthetic methods for its preparation and exploring its utility in the construction of novel heterocyclic compounds and other complex organic structures. The objective is to leverage its unique halogenation pattern to create new chemical entities with potential applications in medicinal chemistry and materials science.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in synthetic protocols.

| Property | Value |

| CAS Number | 1594605-40-9 mdpi.com |

| Molecular Formula | C₈H₅BrClFO mdpi.com |

| Molecular Weight | 251.48 g/mol mdpi.com |

| Synonyms | 1-(4-Bromo-5-chloro-2-fluorophenyl)ethanone mdpi.com |

Synthesis and Characterization

The synthesis of this compound, as outlined in Chinese patent CN104529735A, involves a multi-step process starting from 4-chloro-2-fluorobenzoic acid. core.ac.uk

The synthetic route proceeds as follows:

Bromination: 4-chloro-2-fluorobenzoic acid undergoes a bromination reaction to yield 5-bromo-4-chloro-2-fluorobenzoic acid. core.ac.uk

Acyl Chlorination: The resulting benzoic acid derivative is then converted to its corresponding acyl chloride. core.ac.uk

Weinreb Amide Formation: The acyl chloride reacts with N,O-dimethylhydroxylamine hydrochloride to form the intermediate 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide. core.ac.uk

Grignard Reaction: Finally, the Weinreb amide is treated with a methyl Grignard reagent to afford the target compound, 1-(4-Bromo-5-chloro-2-fluorophenyl)ethanone. core.ac.uk

This synthetic approach is reported to have a high yield of 80% and is suitable for large-scale production without the formation of isomeric by-products, which simplifies purification. core.ac.uk

Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the following spectral characteristics would be expected:

¹H NMR: Signals corresponding to the aromatic protons and the methyl protons of the acetyl group.

¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

IR Spectroscopy: A characteristic absorption band for the carbonyl (C=O) stretching vibration.

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with isotopic patterns characteristic of the presence of bromine and chlorine atoms.

Research Applications and Significance

The primary significance of this compound lies in its role as a key building block for more complex molecules, particularly in the pharmaceutical industry. The presence of multiple halogen atoms provides several reactive sites for further chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries.

Halogenated acetophenones, in general, are known to be precursors for various biologically active compounds, including anti-inflammatory drugs and kinase inhibitors. acs.orged.ac.uknih.gov The specific substitution pattern of this compound makes it a candidate for the synthesis of novel therapeutic agents where the unique combination of halogens can fine-tune the pharmacological properties of the final molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-5-chloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c1-4(12)5-2-7(10)6(9)3-8(5)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZXJLRSUSUZHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1594605-40-9 | |

| Record name | 4â??-Bromo-5â??-chloro-2â??-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 4 Bromo 5 Chloro 2 Fluoroacetophenone

Established Synthetic Pathways for Substituted Acetophenones

The foundational methods for synthesizing substituted acetophenones primarily involve two key strategies: building the acetophenone (B1666503) scaffold through acylation of a pre-functionalized aromatic ring, or by direct modification of a simpler acetophenone derivative through halogenation.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and introducing an acyl group to an aromatic ring. alfa-chemistry.comwikipedia.org This electrophilic aromatic substitution reaction typically involves reacting an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst. nih.govorganic-chemistry.org Aluminum trichloride (AlCl₃) is a commonly employed catalyst for this transformation. wikipedia.orgnih.gov

The synthesis of fluoroacetophenone scaffolds can be achieved by the acylation of a corresponding fluorinated benzene (B151609) derivative. For instance, the synthesis of 2,4-dichloro-5-fluoroacetophenone (DCFA) can be accomplished by the acylation of dichlorofluorobenzene with an acylating agent like acetyl chloride. google.com A key aspect of Friedel-Crafts acylation is that the product, an aryl ketone, is generally less reactive than the starting material, which prevents further acylation reactions on the same ring. organic-chemistry.org

The general mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring, followed by the loss of a proton to restore aromaticity and yield the final ketone product. The reaction conditions, including the choice of solvent and catalyst, are crucial for achieving high yields and selectivity. alfa-chemistry.com

Table 1: Key Reagents in Friedel-Crafts Acylation for Acetophenone Synthesis

| Role | Example Reagent |

|---|---|

| Aromatic Substrate | Dichlorofluorobenzene |

| Acylating Agent | Acetyl Chloride, Acetic Anhydride |

| Lewis Acid Catalyst | Aluminum trichloride (AlCl₃) |

Direct halogenation of an existing acetophenone core is a common and straightforward approach to introduce halogen atoms onto the aromatic ring or at the α-carbon. mdpi.com The position of the halogenation is dictated by the reaction conditions and the directing effects of the substituents already present on the ring.

The introduction of a bromine atom onto a fluoroacetophenone ring can be achieved through electrophilic aromatic substitution. The acetyl group is a deactivating, meta-directing group, while fluorine is an activating, ortho-, para-directing group. The final position of bromination will depend on the interplay of these electronic effects and the specific reagents and conditions used.

A common method for the α-bromination of acetophenones involves the reaction with bromine in an acidic solvent like acetic acid. libretexts.org This reaction proceeds through an acid-catalyzed enol intermediate. libretexts.org Other brominating agents used for acetophenone derivatives include N-bromosuccinimide (NBS) and pyridine (B92270) hydrobromide perbromide. researchgate.netnih.gov For example, 4-chloro-α-bromo-acetophenone can be synthesized from 4-chloroacetophenone using pyridine hydrobromide perbromide in acetic acid at 90°C. researchgate.netnih.gov

A synthesis for the related compound 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone starts with the bromination of 4-chloro-2-fluorobenzoic acid, indicating that direct bromination of a pre-existing substituted ring is a viable strategy.

Table 2: Common Brominating Agents for Acetophenones

| Brominating Agent | Substrate Example | Conditions |

|---|---|---|

| Bromine (Br₂) | p-fluoroacetophenone | Diethyl ether, ice bath googleapis.com |

| Pyridine hydrobromide perbromide | 4-chloroacetophenone | Acetic acid, 90°C researchgate.netnih.gov |

| N-Bromosuccinimide (NBS) | Acetophenone derivatives | Not specified nih.gov |

Chlorination of fluoroacetophenones can be achieved using various chlorinating agents. The chlorination of acetophenone with sulfuryl chloride has been studied as a method to introduce chlorine atoms. acs.org Another approach involves the side-chain chlorination of a substituted toluene, followed by hydrolysis to yield the corresponding benzaldehyde, which can then be converted to an acetophenone. ncert.nic.in

A more modern technique involves the photocatalytic chlorination of an ethylbenzene derivative. For example, a synthetic method for fluoroacetophenone involves the Friedel-Crafts alkylation of 2,4-dichloro-fluorobenzene to generate 2,4-dichloro-5-fluoroethylbenzene. google.com This intermediate then undergoes chlorination under photocatalysis to form α-dichloro compounds, which are subsequently hydrolyzed to produce 2,4-dichloro-5-fluoroacetophenone. google.com This method highlights the use of photochemical activation to achieve specific halogenation patterns. google.com

Direct Halogenation Strategies for Acetophenone Derivatives

Advanced Synthetic Approaches to 4'-Bromo-5'-chloro-2'-fluoroacetophenone

To overcome some of the limitations of traditional synthetic methods, such as the use of hazardous solvents and harsh reaction conditions, more advanced approaches are being developed. The use of alternative reaction media, such as ionic liquids, is a prominent example of this trend.

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents in organic synthesis due to their low vapor pressure, thermal stability, and recyclability. mdpi.commdpi.com They can also act as catalysts, simplifying reaction procedures and product isolation. nih.gov

In the context of halogenoacetophenone synthesis, ionic liquids have been shown to be effective media for halogenation reactions. mdpi.com Brønsted-acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)imidazolium triflate, can serve as both the solvent and catalyst for the halogenation of activated organic compounds, including methyl aryl ketones, using N-halosuccinimides (NXS) like NBS and NCS. nih.gov These reactions proceed under mild conditions with short reaction times, and the ionic liquid can often be reused multiple times without a significant loss in efficiency. nih.gov The use of ionic liquids can also facilitate easier product isolation, often through simple extraction, as biphasic systems can be readily designed. mdpi.com

The application of ionic liquids is not limited to halogenation. They have also been employed as soluble supports in the synthesis of other acetophenone derivatives, such as amino chalcones, where the ionic liquid facilitates the reaction and separation process. asianpubs.org This demonstrates the versatility of ionic liquids in various synthetic transformations relevant to the preparation of complex acetophenones.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone |

| 2,4-dichloro-5-fluoroacetophenone (DCFA) |

| 2,4-dichloro-5-fluoroethylbenzene |

| 4-chloro-2-fluorobenzoic acid |

| 4-chloro-α-bromo-acetophenone |

| 4-chloroacetophenone |

| Acetophenone |

| Acetyl Chloride |

| Acetic Anhydride |

| Aluminum trichloride |

| Amino chalcones |

| Benzaldehyde |

| Bromine |

| Dichlorofluorobenzene |

| N-bromosuccinimide (NBS) |

| N-chlorosuccinimide (NCS) |

| p-fluoroacetophenone |

| Pyridine hydrobromide perbromide |

| Sodium bisulfite |

| Sodium bromate |

| Sulfuryl chloride |

| Toluene |

Transition Metal-Catalyzed Transformations for Halogen Incorporation

Transition metal catalysis offers powerful and selective methods for the formation of carbon-halogen bonds, which are crucial for the synthesis of this compound. Copper-catalyzed reactions are particularly prominent for introducing bromine and chlorine onto aromatic rings.

One of the most established methods is the Sandmeyer reaction, which involves the transformation of an aryl diazonium salt, derived from a primary aniline, into an aryl halide. bohrium.com This reaction is typically catalyzed by copper(I) salts, such as copper(I) chloride or copper(I) bromide. bohrium.comgoogle.com For instance, an appropriately substituted aminofluorobenzoyl precursor could be diazotized using sodium nitrite and a mineral acid, followed by treatment with CuCl or CuBr to install the chloro or bromo substituent, respectively. The mechanism involves the transfer of a single electron from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then abstracts a halogen atom from the copper(II) halide complex to yield the final aryl halide product and regenerate the copper(I) catalyst. bohrium.com

Another relevant copper-mediated transformation is the aromatic Finkelstein reaction, which allows for halogen exchange on an aryl halide. This method can be particularly useful for late-stage functionalization. For example, an aryl iodide or bromide can be converted to the corresponding aryl chloride or bromide by treatment with copper halide salts. nih.gov Research has shown that good yields can be obtained when aryl iodides or bromides are treated with copper halide salts in an ionic liquid solvent like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) at elevated temperatures. nih.gov This approach is tolerant of various functional groups, including carbonyls, making it suitable for substrates like acetophenones. nih.gov

Recent advancements also include copper-catalyzed C-H functionalization, where a halogen atom is installed directly onto an aromatic C-H bond. For example, copper salts like CuSO₄·5H₂O have been shown to catalyze the C5-bromination of 8-aminoquinoline amides, demonstrating the potential for direct halogenation of specific C-H bonds under catalytic conditions. nih.gov Photocatalytic methods merging Cu(II) and Cu(I) cycles have also been developed for the oxohalogenation of vinylarenes, producing α-haloketone derivatives, showcasing the versatility of copper in mediating halogenation reactions. uni-regensburg.de

Multi-step Convergent Synthesis from readily available precursors (e.g., substituted anilines, benzoic acids)

Multi-step syntheses are often required to achieve the specific substitution pattern of this compound, ensuring the correct placement of each group. Convergent strategies, where different fragments of the molecule are synthesized separately before being combined, are common. Readily available precursors like substituted anilines and benzoic acids serve as versatile starting points.

Synthesis from Substituted Anilines:

A plausible route begins with a commercially available or synthesized substituted aniline, such as 4-bromo-2-chloro-5-fluoroaniline. researchgate.net The synthesis can proceed via the following key transformations:

Diazotization and Sandmeyer Reaction: This sequence is used if the starting aniline does not possess all the required halogens. For example, starting from 3-fluoroaniline, a sequence involving acetylation for protection, Friedel-Crafts acylation, hydrolysis, and then a Sandmeyer reaction can be used to introduce a chlorine atom. nih.gov The amino group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl). The resulting diazonium salt is then treated with a copper(I) halide (e.g., CuCl) to replace the diazonium group with a chlorine atom. google.comnih.gov

Friedel-Crafts Acylation: To introduce the acetyl group, a Friedel-Crafts acylation is a standard method. organic-chemistry.orgwikipedia.org This reaction involves treating the halogenated benzene precursor with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). wikipedia.orgyoutube.com The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring to form the ketone. The regioselectivity of this step is governed by the directing effects of the existing halogen substituents.

A representative synthetic pathway starting from an aniline precursor is outlined below:

Step 1: Protection of the amino group of a starting aniline (e.g., 3-fluoroaniline) as an acetanilide.

Step 2: Introduction of the acetyl group via Friedel-Crafts acylation. The acetamido group is a strong ortho-, para-director.

Step 3: Hydrolysis of the acetamido group to regenerate the free aniline.

Step 4: Introduction of a halogen (e.g., chlorine) via a Sandmeyer reaction.

Step 5: Introduction of the final halogen (e.g., bromine) via electrophilic aromatic bromination.

Synthesis from Substituted Benzoic Acids:

An alternative convergent approach starts with a substituted benzoic acid, such as 4-bromo-2-fluorobenzoic acid or 5-bromo-2-chlorobenzoic acid. google.comguidechem.com

Conversion to Acyl Chloride: The benzoic acid is first activated by converting it to a more reactive acyl chloride. This is commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. ncert.nic.in

Friedel-Crafts Acylation or Related Ketone Synthesis: While a direct intramolecular Friedel-Crafts reaction is not applicable here, the activated acyl chloride can be used in other ketone-forming reactions. For instance, it can be converted into an organocadmium reagent or used in organocuprate chemistry to form the desired acetophenone. A more modern and common laboratory-scale method involves converting the benzoic acid to a Weinreb amide (N-methoxy-N-methylamide). This intermediate reacts cleanly with organometallic reagents like methyl lithium or a methyl Grignard reagent (CH₃MgBr) to produce the ketone without the common side reaction of over-addition to form a tertiary alcohol. A patent for a related isomer describes a process where 5-bromo-4-chloro-2-fluorobenzoic acid is reacted with thionyl chloride, then with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide, which is subsequently treated with a methyl Grignard reagent to yield the acetophenone.

Optimization of Reaction Conditions and Yield for this compound Synthesis

For a crucial step like a copper-catalyzed halogenation , optimization would involve screening different copper sources (e.g., CuBr, CuCl, CuSO₄), ligands, bases, and solvents to find the combination that gives the highest yield and selectivity. The table below illustrates a hypothetical optimization study for a copper-catalyzed bromination step, based on general principles observed in similar reactions. nih.gov

| Entry | Copper Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuBr (10) | Acetonitrile | 80 | 12 | 65 |

| 2 | CuCl (10) | Acetonitrile | 80 | 12 | 45 |

| 3 | CuSO₄·5H₂O (10) | Acetonitrile | 80 | 12 | 72 |

| 4 | CuSO₄·5H₂O (10) | DMF | 80 | 12 | 78 |

| 5 | CuSO₄·5H₂O (10) | DMSO | 80 | 12 | 85 |

| 6 | CuSO₄·5H₂O (10) | DMSO | 100 | 8 | 88 |

| 7 | CuSO₄·5H₂O (5) | DMSO | 100 | 8 | 82 |

In the Friedel-Crafts acylation step, optimization is equally important. Key variables include the choice of Lewis acid (AlCl₃, FeCl₃, ZnCl₂), its molar ratio relative to the substrate, the solvent (e.g., CS₂, nitrobenzene, or dichloromethane), and the temperature. Using a stoichiometric amount of AlCl₃ is common, as both the acyl chloride and the resulting ketone product can complex with the catalyst. organic-chemistry.org Running the reaction at low temperatures can help to control regioselectivity and prevent side reactions.

Reactivity and Mechanistic Investigations of 4 Bromo 5 Chloro 2 Fluoroacetophenone

Nucleophilic Substitution Reactions Involving Halogen Atoms of 4'-Bromo-5'-chloro-2'-fluoroacetophenone

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly given the presence of an electron-withdrawing acetyl group ortho and para to the halogen atoms. This substitution reaction's feasibility is significantly influenced by the nature of the halogen, the stability of the Meisenheimer complex intermediate, and the reaction conditions.

Reactivity at the Bromine Center

The bromine atom, located at the 4'-position, is susceptible to nucleophilic attack. Generally, in nucleophilic aromatic substitution reactions, the carbon-bromine bond is weaker than the carbon-chlorine bond, which would suggest a higher reactivity for bromine displacement. The acetyl group, being para to the bromine, strongly activates this position for nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex through resonance.

Reactivity at the Chlorine Center

The chlorine atom is situated at the 5'-position of the aromatic ring. While chlorine is a better leaving group than fluorine, its position meta to the activating acetyl group makes it less prone to nucleophilic substitution compared to the bromine at the 4'-position. The stabilization of the intermediate is less effective when the activating group is in a meta position.

Selective Halogen Displacement Strategies

Achieving selective displacement of one halogen over the other in this compound would likely hinge on the principles of nucleophilic aromatic substitution. The inherent reactivity difference, with bromine being a better leaving group and its position being activated by the para-acetyl group, suggests that nucleophilic substitution would preferentially occur at the bromine center. To achieve selectivity, one could employ carefully controlled reaction conditions, such as using a mild nucleophile and a low reaction temperature, to favor the substitution of the more reactive bromine atom.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of this compound

Electrophilic aromatic substitution on the phenyl ring of this compound is expected to be challenging. The acetyl group is a strong deactivating group, and the halogen atoms (bromine, chlorine, and fluorine) are also deactivating towards electrophilic attack. The combined deactivating effect of these four substituents significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophiles.

Should an electrophilic substitution reaction be forced to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The acetyl group is a meta-director, while the halogens are ortho, para-directors. However, due to the strong deactivating nature of all substituents, predicting the regioselectivity is complex and would likely result in a mixture of products under harsh reaction conditions.

Reactions Involving the Carbonyl Functionality of this compound

The carbonyl group of the acetyl moiety is a key site for a variety of chemical transformations, most notably condensation reactions.

Condensation Reactions (e.g., Aldol (B89426) Condensation with other aldehydes/ketones to form chalcone (B49325) precursors)

This compound can readily undergo base-catalyzed Aldol condensation reactions with various aromatic aldehydes to synthesize chalcone precursors. jocpr.comuns.ac.id This reaction, often referred to as the Claisen-Schmidt condensation, involves the formation of an enolate from the acetophenone (B1666503), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. uns.ac.id Subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones. jocpr.com

The general scheme for this reaction is as follows:

Scheme 1: General reaction for the synthesis of chalcones from acetophenones and benzaldehydes.

A variety of bases can be used to catalyze this reaction, with sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent being common choices. uns.ac.idnih.gov The reaction typically proceeds at room temperature or with gentle heating.

Table 1: Examples of Aldol Condensation for Chalcone Synthesis

| Acetophenone Derivative | Aldehyde | Catalyst | Product (Chalcone) | Reference |

| 4'-Bromoacetophenone | Benzaldehyde | 10% NaOH in Ethanol | 4'-Bromochalcone | uns.ac.id |

| 4-Acetamidoacetophenone | Substituted Aldehydes | KOH in Ethanol | Acetamido Chalcone Derivatives | nih.gov |

| 2,4-Dihydroxyacetophenone | Aromatic Benzaldehydes | SOCl₂/EtOH | 2,4-Dihydroxy Substituted Chalcones | jocpr.com |

Reduction Reactions

Detailed research findings or specific examples regarding the reduction of the ketone or other functional groups of this compound are not available in the provided search results. In principle, the acetyl group is susceptible to reduction to an alcohol or a methylene (B1212753) group using various reducing agents, but specific conditions and outcomes for this particular substrate have not been documented in the searched literature.

Oxidation Reactions

Specific studies on the oxidation of this compound are not described in the available search results. Generally, the acetyl group is resistant to oxidation under standard conditions, and the aromatic ring is deactivated towards electrophilic oxidation due to the presence of halogen and acyl substituents.

Cross-Coupling Methodologies for Derivatization of this compound

The structure of this compound, featuring an aryl bromide moiety, makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at the C4' position.

Carbon-Carbon Bond Formation (e.g., Suzuki, Heck, Sonogashira couplings)

While this compound is a prime candidate for these reactions, specific studies detailing its use in Suzuki, Heck, or Sonogashira couplings were not found. The general principles of these important reactions are outlined below.

Suzuki Coupling: This reaction cross-couples an organohalide with an organoboron compound, typically a boronic acid, using a palladium catalyst and a base. snnu.edu.cnwikipedia.orglibretexts.org It is a versatile method for forming biaryl structures or connecting alkyl, alkenyl, or alkynyl groups. libretexts.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the final product. libretexts.org The choice of ligands, base, and solvent is crucial for the reaction's success, especially with sterically hindered or electronically deactivated substrates. organic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl halide to palladium, insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. wikipedia.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.govorganic-chemistry.org The reaction can often be performed under mild conditions, including at room temperature. wikipedia.orgnih.gov Copper-free versions of the Sonogashira coupling have also been developed to avoid issues related to the copper co-catalyst. nih.gov The presence of both chloro and bromo substituents on this compound offers the potential for selective coupling, as aryl bromides are generally more reactive than aryl chlorides in these transformations. nih.gov

Carbon-Nitrogen and Carbon-Oxygen Bond Formation

Specific examples of C-N or C-O bond-forming reactions with this compound are not available in the reviewed literature. However, the aryl bromide in this compound is a suitable handle for such transformations, most notably the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, and it has become a powerful method for constructing aryl C-N bonds. snnu.edu.cnbeilstein-journals.orgresearchgate.net The reaction's success is highly dependent on the choice of phosphine (B1218219) ligand, which has evolved over time to allow for a broad substrate scope under mild conditions. snnu.edu.cn It represents a significant improvement over traditional methods like the Ullmann condensation, which often require harsh reaction conditions. snnu.edu.cn

C-O Coupling: The formation of aryl ethers from aryl halides can also be achieved via palladium- or copper-catalyzed cross-coupling reactions. researchgate.net Similar to C-N coupling, these reactions involve coupling the aryl halide with an alcohol or phenol, often requiring a suitable ligand and base to facilitate the transformation. researchgate.net

Kinetic and Mechanistic Studies of Transformations Involving this compound

No specific kinetic or mechanistic investigations for reactions involving this compound were identified in the search results. Such studies for cross-coupling reactions, for instance, would typically involve analyzing reaction rates with respect to catalyst, substrate, and reagent concentrations to elucidate the rate-determining step and the roles of various species in the catalytic cycle. For multi-halogenated substrates like this one, studies could also probe the relative reactivity of the C-Br versus the C-Cl bond. For example, in Sonogashira couplings, the difference in reactivity between aryl iodides and bromides can be exploited for selective reactions. wikipedia.org Similarly, in Suzuki couplings, the reactivity order is generally I > Br > Cl. libretexts.org

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 5 Chloro 2 Fluoroacetophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei. For 4'-Bromo-5'-chloro-2'-fluoroacetophenone, ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with multidimensional techniques, are crucial for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is anticipated to display distinct signals for the aromatic and methyl protons. The methyl protons of the acetyl group (CH₃) are expected to appear as a singlet, typically in the range of δ 2.5-2.7 ppm. Due to the presence of the ortho-fluoro substituent, this singlet may exhibit a small through-space coupling to the fluorine atom.

The aromatic region will show two signals corresponding to the two aromatic protons. The proton at the 3'-position (H-3') and the proton at the 6'-position (H-6') are in different electronic environments and will, therefore, have different chemical shifts. These protons will appear as doublets due to coupling with the adjacent fluorine atom. The expected chemical shifts and coupling constants are detailed in the table below, based on analyses of similar compounds. rsc.orgrsc.org

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Acetyl (CH₃) | ~2.6 | s (or d) | - (or small JHF) |

| Aromatic (H-3') | ~7.5 - 7.7 | d | JH-F ≈ 8-10 |

| Aromatic (H-6') | ~7.8 - 8.0 | d | JH-F ≈ 6-8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected. The carbonyl carbon (C=O) will appear significantly downfield, typically in the range of δ 190-200 ppm. The methyl carbon will be found in the aliphatic region, around δ 25-30 ppm. The six aromatic carbons will have chemical shifts in the range of δ 115-140 ppm, with their exact positions influenced by the attached halogens and the acetyl group. The carbons directly bonded to fluorine will show a large one-bond coupling constant (¹JCF), while other carbons may exhibit smaller two- or three-bond couplings. rsc.org

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| Carbonyl (C=O) | ~195 | small |

| Acetyl (CH₃) | ~28 | small |

| C-1' (ipso to acetyl) | ~135 | small |

| C-2' (ipso to F) | ~160 (d) | Large (¹JCF ≈ 250) |

| C-3' | ~120 (d) | Small (²JCF) |

| C-4' (ipso to Br) | ~118 (d) | Small (³JCF) |

| C-5' (ipso to Cl) | ~130 (d) | Small (⁴JCF) |

| C-6' | ~138 (d) | Small (³JCF) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be influenced by the other substituents on the aromatic ring. Based on data for similar aromatic fluorine compounds, the chemical shift is predicted to be in the range of -100 to -130 ppm relative to CFCl₃. This signal will likely appear as a multiplet due to couplings with the neighboring aromatic protons.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment would show correlations between coupled protons. In this case, it would confirm the coupling between the aromatic protons H-3' and H-6' if any long-range coupling exists, though the primary couplings will be to fluorine.

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the acetyl protons to the acetyl carbon and each aromatic proton to its corresponding carbon atom.

Analysis of Through-Space Spin-Spin Couplings (TS-couplings) in Fluorinated Acetophenones

A noteworthy feature in the NMR spectra of 2'-fluoroacetophenone (B1202908) derivatives is the presence of through-space spin-spin couplings (TS-couplings) between the fluorine atom and the acetyl group's protons and carbon. rsc.org This phenomenon occurs when the two nuclei are in close spatial proximity, even if they are separated by several bonds. The s-trans conformation, where the carbonyl group is oriented away from the fluorine atom, is generally preferred in 2'-fluoroacetophenones to minimize steric and electronic repulsion. This conformation brings the methyl group protons and carbon close to the ortho-fluorine atom, allowing for observable through-space JHF and JCF couplings, typically in the range of 1-5 Hz for ⁵JHF and 5-12 Hz for ⁴JCF. The observation and magnitude of these couplings in this compound would provide strong evidence for its conformational preference in solution. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

The most prominent peak will be the strong absorption from the carbonyl (C=O) group of the ketone, which is expected in the range of 1680-1700 cm⁻¹. The conjugation with the aromatic ring typically lowers this frequency compared to non-conjugated ketones. rsc.org Other significant absorptions include C-H stretching from the methyl and aromatic groups, C-C stretching within the aromatic ring, and the characteristic stretching vibrations of the C-F, C-Cl, and C-Br bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium to Weak |

| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 700 - 850 | Strong |

| C-Br Stretch | 500 - 650 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. When this compound is introduced into a mass spectrometer, it is ionized to produce a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

The molecular formula of this compound is C₈H₅BrClFO, corresponding to a monoisotopic mass of approximately 249.91 Da and an average molecular weight of 251.48 g/mol . chembk.comsynquestlabs.com A distinctive feature in the mass spectrum of this compound is the isotopic signature arising from the presence of bromine and chlorine. wpmucdn.com Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. wpmucdn.com This results in a characteristic cluster of peaks for the molecular ion (M⁺˙, [M+2]⁺˙, [M+4]⁺˙, etc.), which provides definitive evidence for the presence of one bromine and one chlorine atom.

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. For ketones, a common fragmentation pathway is α-cleavage, the breaking of the bond adjacent to the carbonyl group. libretexts.orglibretexts.org Two primary α-cleavage fragmentations are expected for this compound:

Loss of a methyl radical (•CH₃) to form a stable acylium ion. libretexts.org

Loss of the acetyl radical (•COCH₃) to form an aromatic cation.

The mass spectrum of the related compound 4'-fluoroacetophenone (B120862) shows a prominent peak for the [M-CH₃]⁺ acylium ion, which is often the base peak. nih.govmassbank.eu Similar fragmentation is anticipated for the title compound.

Table 1: Predicted Mass Spectrometry Data for this compound

This table presents the predicted m/z values for the most abundant isotopic peaks of the molecular ion and key fragments.

| Ion | Formula | Predicted m/z | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion (M⁺˙) | [C₈H₅⁷⁹Br³⁵ClFO]⁺˙ | 250 | - |

| [M+2]⁺˙ | [C₈H₅⁸¹Br³⁵ClFO]⁺˙ / [C₈H₅⁷⁹Br³⁷ClFO]⁺˙ | 252 | Isotopic variants |

| [M+4]⁺˙ | [C₈H₅⁸¹Br³⁷ClFO]⁺˙ | 254 | Isotopic variant |

| Acylium Ion | [C₇H₂⁷⁹Br³⁵ClFO]⁺ | 207 | Loss of •CH₃ (M-15) |

| Aryl Cation | [C₆H₂⁷⁹Br³⁵ClF]⁺ | 208 | Loss of •COCH₃ (M-43) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, torsional angles, and intermolecular interactions, thereby confirming the connectivity and conformation of the molecule in the solid state.

While a specific crystal structure for this compound is not publicly available, analysis of related halogenated acetophenones and chalcones demonstrates the power of this technique. ijrte.orgmdpi.com For this compound, a single-crystal X-ray diffraction study would yield a detailed structural model. Key parameters that would be determined include the planarity of the benzene (B151609) ring, the orientation of the acetyl group relative to the ring, and the precise lengths of the C-Br, C-Cl, and C-F bonds. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as halogen bonding or π-stacking, which are influenced by the electron-withdrawing and bulky nature of the halogen substituents. nih.gov

Table 2: Illustrative Crystallographic Data Parameters

This table shows the type of parameters that would be obtained from an X-ray crystallographic analysis of this compound.

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Bond Length (C-Br) | Distance between Carbon and Bromine atoms (Å) |

| Bond Length (C-Cl) | Distance between Carbon and Chlorine atoms (Å) |

| Bond Length (C-F) | Distance between Carbon and Fluorine atoms (Å) |

| Bond Angle (C-C-O) | Angle of the acetyl group (°) |

Vibrational Spectroscopy Analysis (e.g., Raman Spectroscopy)

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques powerful for structural confirmation. Raman spectroscopy is particularly effective for observing symmetric, non-polar bonds and is complementary to IR spectroscopy.

The Raman spectrum of this compound would be characterized by several key vibrational modes. Studies on acetophenone (B1666503) and its halogenated derivatives provide a basis for assigning these bands. ijrte.orgpsu.eduias.ac.in The most intense and characteristic peak is typically the carbonyl (C=O) stretch. Other important vibrations include aromatic ring stretches and the stretches corresponding to the carbon-halogen bonds. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to provide a complete and accurate assignment of the vibrational modes. mdpi.com

Table 3: Predicted Characteristic Raman Shifts for this compound

Assignments are based on data from analogous compounds. psu.eduias.ac.in

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3100-3000 | ν(C-H) | Aromatic C-H Stretch |

| ~2950-2850 | ν(C-H) | Methyl C-H Stretch |

| ~1690 | ν(C=O) | Carbonyl Stretch |

| ~1600-1580 | ν(C=C) | Aromatic Ring Stretch |

| ~1470-1430 | ν(C=C) | Aromatic Ring Stretch |

| ~1250 | ν(C-F) | C-F Stretch |

| ~700-600 | ν(C-Cl) | C-Cl Stretch |

| ~600-500 | ν(C-Br) | C-Br Stretch |

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) that constitute a compound. This technique is fundamental for validating the empirical formula of a synthesized molecule. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values confirms the elemental composition and purity of the sample.

For this compound (C₈H₅BrClFO), the theoretical elemental composition can be calculated based on its molecular weight (251.48 g/mol ).

Table 4: Elemental Analysis Data for C₈H₅BrClFO

| Element | Atomic Mass ( g/mol ) | Theoretical Mass % |

|---|---|---|

| Carbon (C) | 12.011 | 38.20% |

| Hydrogen (H) | 1.008 | 2.00% |

| Bromine (Br) | 79.904 | 31.77% |

| Chlorine (Cl) | 35.453 | 14.10% |

| Fluorine (F) | 18.998 | 7.55% |

| Oxygen (O) | 15.999 | 6.36% |

| Total | | 100.00% |

An experimental analysis of a pure sample of the compound is expected to yield mass percentages that are within ±0.4% of these theoretical values, thereby validating its empirical and molecular formula.

Computational and Theoretical Investigations on 4 Bromo 5 Chloro 2 Fluoroacetophenone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is frequently used to investigate the properties of organic molecules. For 4'-Bromo-5'-chloro-2'-fluoroacetophenone, DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict its molecular and electronic characteristics. These calculations form the basis for understanding the molecule's geometry, orbital energies, and charge distribution.

The first step in any computational study is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. DFT calculations are used to find the energy minimum on the potential energy surface, which corresponds to the equilibrium geometry.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

In this compound, the presence of multiple electron-withdrawing groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted acetophenone (B1666503). A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations can precisely determine these energy levels and visualize the spatial distribution of these orbitals. The HOMO is typically distributed over the phenyl ring, while the LUMO is often localized around the carbonyl group and the aromatic ring, indicating the most probable sites for nucleophilic and electrophilic attack, respectively.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.5 | Indicates electron-donating capability (lower value suggests weaker donation). |

| LUMO Energy | -2.8 | Indicates electron-accepting capability (lower value suggests stronger acceptance). |

| HOMO-LUMO Gap (ΔE) | 4.7 | Relates to chemical stability and reactivity (a smaller gap suggests higher reactivity). |

An Electrostatic Potential Surface (EPS) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green indicates neutral regions.

For this compound, the EPS map would clearly show a significant region of negative potential (red) around the highly electronegative oxygen atom of the carbonyl group, as well as around the fluorine and chlorine atoms. These sites represent likely points for interaction with electrophiles. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl group, indicating their susceptibility to nucleophilic attack. The EPS map provides a powerful visual guide to the molecule's reactive sites and intermolecular interaction patterns.

Conformational Analysis and Energy Minima Studies

The presence of a substituent at the ortho (2') position of an acetophenone can lead to different rotational isomers, or conformers, depending on the orientation of the acetyl group relative to the ring. For 2'-fluoro-substituted acetophenones, computational studies have revealed a strong preference for a specific conformation. acs.org

Simulation of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the molecular structure and validate the computational method used.

For this compound, DFT calculations can simulate its ¹H and ¹³C NMR chemical shifts and its infrared (IR) vibrational frequencies.

NMR Chemical Shifts: The calculations predict the resonance frequencies for each hydrogen and carbon atom based on their unique electronic environment. A key prediction for this molecule, stemming from its locked s-trans conformation, is the presence of through-space spin-spin coupling between the ortho-fluorine atom and the protons (⁵JHF) and carbon (⁴JCF) of the acetyl group's methyl moiety. acs.org This type of coupling is observable in NMR spectra and is a direct consequence of the close spatial proximity of these nuclei, a feature well-modeled by DFT. acs.org

| Spectroscopy | Assignment | Predicted Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | ~195 ppm |

| Aromatic Carbons | 120-140 ppm | |

| Methyl Carbon (-CH₃) | ~28 ppm | |

| ⁴JCF Coupling | ~7-11 Hz | |

| ¹H NMR | Aromatic Protons | 7.5-8.0 ppm |

| Methyl Protons (-CH₃) | ~2.6 ppm | |

| ⁵JHF Coupling | ~3-5 Hz | |

| IR Spectroscopy | C=O Stretch (Ketone) | ~1690 cm⁻¹ |

| C-C Aromatic Stretch | 1580-1600 cm⁻¹ | |

| C-F Stretch | ~1250 cm⁻¹ |

IR Vibrational Frequencies: Theoretical frequency calculations predict the positions and intensities of absorption bands in the IR spectrum. The most prominent and characteristic band for this compound would be the strong stretching vibration of the carbonyl (C=O) group. The precise frequency of this vibration is sensitive to the electronic effects of the halogen substituents on the aromatic ring. Other predictable vibrations include the aromatic C-C stretching modes and the C-F, C-Cl, and C-Br stretching frequencies.

Reaction Pathway Modeling and Transition State Characterization

Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions. By mapping the potential energy surface, researchers can investigate reaction mechanisms, identify intermediate structures, and characterize the high-energy transition states that connect reactants to products.

For this compound, theoretical methods could be used to model various reactions, such as nucleophilic addition to the carbonyl carbon or substitution reactions at the aromatic ring. The process involves:

Identifying Reactants and Products: Defining the starting and ending points of the chemical transformation.

Locating the Transition State (TS): The TS is a first-order saddle point on the potential energy surface, representing the maximum energy barrier along the reaction coordinate. Sophisticated algorithms are used to find this structure.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea) of the reaction. A higher activation energy corresponds to a slower reaction rate.

This modeling provides fundamental insights into the molecule's reactivity, allowing for the prediction of reaction outcomes and the rational design of synthetic pathways without the need for extensive experimental trial and error.

Solvent Effects on Molecular Properties and Reactivity

There is a lack of specific research detailing the influence of solvents on the molecular properties and reactivity of this compound. However, studies on analogous 2'-fluoro-substituted acetophenone derivatives provide some insight into potential solvent-dependent behaviors.

Research on 2'-fluoroacetophenone (B1202908) derivatives has shown that the conformation of the molecule can be significantly influenced by the surrounding solvent. acs.org Specifically, these compounds have been observed to exclusively adopt an s-trans conformation in various solutions. acs.org The interaction between the fluorine atom and the acetyl group is a key factor in this conformational preference.

Furthermore, the dielectric constant of the solvent has been found to linearly correlate with the magnitude of through-space spin-spin coupling constants (5J(Hα, F) and 4J(Cα, F)) in these related molecules. acs.org This suggests that solvents with higher dielectric constants can modulate the electronic environment and, consequently, the intramolecular interactions within the molecule. While these findings are for a broader class of compounds, they suggest that the molecular properties of this compound would also likely exhibit sensitivity to the solvent environment.

A comprehensive study on this compound would require systematic computational modeling in a range of solvents with varying polarities. Such an investigation would typically involve calculations of key molecular descriptors as a function of the solvent.

Table 1: Hypothetical Data Table on Solvent Effects on Molecular Properties of this compound

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| n-Hexane | 1.88 | Data not available | Data not available | Data not available |

| Dichloromethane | 8.93 | Data not available | Data not available | Data not available |

| Acetone | 20.7 | Data not available | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available | Data not available |

| Water | 80.1 | Data not available | Data not available | Data not available |

Quantitative Structure-Activity Relationship (QSAR) Studies on structural motifs (excluding biological activity)

No specific Quantitative Structure-Activity Relationship (QSAR) studies focusing on the structural motifs of this compound and their relation to chemical or physical properties (excluding biological activity) were identified in the available literature.

QSAR studies are a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. While QSAR is frequently applied in drug discovery to predict biological activity, it can also be used to predict various physicochemical properties such as solubility, lipophilicity, and reactivity.

For a QSAR study on the structural motifs of this compound, a dataset of related compounds with variations in the substitution pattern on the aromatic ring would be necessary. From these structures, various molecular descriptors (e.g., electronic, steric, and topological) would be calculated. Statistical methods would then be employed to build a model that correlates these descriptors with a specific property of interest.

Role of 4 Bromo 5 Chloro 2 Fluoroacetophenone in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

4'-Bromo-5'-chloro-2'-fluoroacetophenone serves as a fundamental starting material for a variety of elaborate organic compounds. Its inherent reactivity, stemming from the acetyl group and the three distinct halogen atoms, allows for a stepwise and controlled introduction of further complexity. This makes it a valuable intermediate in multi-step synthetic pathways aimed at producing high-value chemical entities.

Building Block for Polyhalogenated Aromatic Compounds

The structure of this compound is a prime example of a polyhalogenated aromatic system, and it serves as an excellent precursor for even more complex molecules within this class. The existing halogens on the aromatic ring direct the position of subsequent electrophilic substitution reactions, allowing for the synthesis of compounds with a high degree of halogenation. For instance, further halogenation of the acetyl group's α-carbon can occur under specific conditions, yielding α,α-dihaloacetophenone derivatives. One such related compound is 2-Bromo-1-(3-bromo-5-chloro-2-fluorophenyl)ethanone, which demonstrates how additional halogen atoms can be incorporated into the molecular structure. synquestlabs.com

Moreover, the synthesis of related compounds, such as 4-chloro-2-fluoro-5-nitroacetophenone, from precursors like m-fluoroaniline involves a sequence of reactions including Friedel-Crafts acylation and Sandmeyer reaction, highlighting the pathways available to introduce other functional groups alongside the halogens. google.com

Intermediate in the Formation of Heterocyclic Systems

Acetophenones, particularly α-haloacetophenones, are well-established precursors for the synthesis of a wide array of heterocyclic compounds. While direct examples starting from this compound are not prominently documented, its chemical nature allows for logical extrapolation based on the reactivity of analogous structures. For example, 2-Chloro-4′-fluoroacetophenone is known to condense with N-methyl-4-(methylthio)benzamidine to yield a substituted imidazole. sigmaaldrich.com

Similarly, the reaction of ω-bromoacetophenones with reagents like cyanoacetylhydrazine can lead to the formation of complex hydrazide-hydrazone derivatives, which are themselves precursors to 1,3,4-triazine systems. researchgate.net The α-bromo or α-chloro ketones are also key in Hantzsch thiazole (B1198619) synthesis or can react with 1,2-diamines to form pyrazines. It is therefore highly probable that this compound, or its α-halogenated derivative, can act as a synthon for a variety of heterocyclic rings, such as imidazoles, thiazoles, and triazoles, incorporating the 4-bromo-5-chloro-2-fluorophenyl moiety.

Synthesis of S-(phenacyl)glutathiones as synthetic analogs (not their therapeutic applications)

The synthesis of S-(phenacyl)glutathiones is a notable application for α-haloacetophenones, serving as synthetic analogs for studying biological processes. Research has shown that 2-Chloro-4′-fluoroacetophenone is used to synthesize S-(phenacyl)glutathiones. sigmaaldrich.com The reaction involves the nucleophilic substitution of the α-halogen by the thiol group of glutathione (B108866).

This established reaction provides a clear blueprint for the potential use of this compound. To act as a substrate, the compound would first undergo α-halogenation (e.g., bromination) to form 2-bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone. This resulting phenacyl bromide derivative would then readily react with glutathione to yield the corresponding S-(4-bromo-5-chloro-2-fluorophenacyl)glutathione analog. This process highlights the utility of the acetophenone (B1666503) scaffold in creating specialized biochemical probes.

Scaffold for Diversification via Orthogonal Reactivity

The true synthetic power of this compound lies in the differential reactivity of its three halogen atoms, enabling its use as a scaffold for diversification through orthogonal chemistry. The carbon-halogen bonds have different strengths and susceptibilities to various reaction conditions (C-Br < C-Cl < C-F). This allows for selective functionalization, where one halogen can be targeted for reaction while the others remain intact.

A prime example of this is the palladium-catalyzed Suzuki cross-coupling reaction. The carbon-bromine bond is significantly more reactive in such couplings than the carbon-chlorine bond. A study on the selective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate demonstrated that the bromine on the aromatic ring could be selectively replaced with an aryl group via a Suzuki reaction, leaving the chlorine atom untouched. mdpi.com This principle can be directly applied to this compound, allowing for the introduction of a wide variety of aryl or vinyl substituents at the 4-position. The remaining chlorine and fluorine atoms can then be targeted for different transformations under more forcing conditions or with different catalytic systems, providing a powerful strategy for building molecular complexity in a controlled manner.

Applications in Material Science Precursor Synthesis

The rigid, planar, and electronically distinct nature of the this compound core makes it an attractive building block for materials science, particularly in the synthesis of liquid crystals (LCs). The synthesis of novel liquid crystal monomers often involves the use of halogenated aromatic intermediates to construct the necessary mesogenic (liquid crystal-forming) structures. researchgate.net

For instance, research into reactive mesogens for UV-transparent liquid crystal polymer networks and polymers for vertical alignment of liquid crystals often starts with halogenated phenols or other functionalized aromatic compounds. rug.nlmdpi.comnih.gov These precursors are elaborated through reactions like etherification and esterification to build the final liquid crystal molecules. The polyhalogenated nature of this compound, combined with its reactive acetyl group, provides multiple handles for incorporation into larger polymeric or oligomeric structures, making it a potential precursor for specialized optical films and other advanced materials. google.com

Research Tool in Reaction Mechanism Elucidation

Substituted acetophenones are classic substrates for studying the mechanisms of organic reactions, particularly those involving the carbonyl group or the aromatic ring. The α-halogenation of ketones, for example, proceeds through an enol or enolate intermediate, and the rate of this reaction is highly dependent on the electronic properties of the substituents on the aromatic ring. libretexts.orgyoutube.com

This compound, with its unique combination of a π-donating/σ-withdrawing fluorine atom ortho to the acetyl group and two other withdrawing halogens, serves as an excellent probe for these electronic effects. By comparing its reaction rates in, for example, acid-catalyzed enolization with other substituted acetophenones, researchers can dissect the influence of inductive versus resonance effects on the stability of key intermediates and transition states. This allows for a deeper understanding of the underlying principles that govern chemical reactivity.

Design and Synthesis of Derivatives with Tunable Electronic and Steric Properties

The strategic modification of this compound serves as a cornerstone in the generation of novel molecular entities with finely tuned electronic and steric characteristics. The inherent reactivity of the aryl bromide, the acetyl group, and the electron-withdrawing nature of the halogen substituents on the phenyl ring provide multiple avenues for derivatization. These modifications are crucial in various fields, including medicinal chemistry and materials science, where precise control over a molecule's properties can dictate its function and efficacy.

The design of derivatives often focuses on two key aspects: modulating the electronic environment of the phenyl ring and altering the steric bulk around the core structure. These two properties are often intertwined, and a deep understanding of the interplay between them is essential for rational molecular design.

Modification of Electronic Properties

The electronic properties of the aromatic system in this compound are primarily influenced by the inductive effects of the halogen substituents (bromo, chloro, and fluoro) and the acetyl group. To systematically tune these properties, various synthetic strategies can be employed, with a significant focus on reactions involving the aryl bromide.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C4' position (where the bromine atom is located). These reactions allow for the introduction of a wide array of substituents, each imparting distinct electronic effects.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. By choosing different boronic acids, one can introduce electron-donating groups (EDGs) like alkyl or alkoxy groups, or electron-withdrawing groups (EWGs) such as cyano or nitro-substituted aryl rings. The introduction of EDGs will increase the electron density of the aromatic ring, while EWGs will decrease it.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene, leading to the formation of a new carbon-carbon double bond. This is particularly useful for introducing vinyl groups, which can then be further functionalized or used to extend the conjugation of the system, thereby altering its photophysical properties.

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the aryl bromide with a terminal alkyne. The linear geometry and sp-hybridization of the alkyne can significantly influence the electronic and photophysical properties of the resulting derivative.

The following table illustrates the expected impact of different substituents, introduced via Suzuki-Miyaura coupling, on the electronic properties of the this compound core. The Hammett parameter (σp) is a measure of the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring.

| Substituent (R) at C4' | Reaction Type | Expected Effect on Electron Density | Representative Hammett Parameter (σp) |

| -CH₃ | Suzuki-Miyaura | Increase (Electron-Donating) | -0.17 |

| -OCH₃ | Suzuki-Miyaura | Increase (Electron-Donating) | -0.27 |

| -Ph | Suzuki-Miyaura | Minor Increase (Resonance) | -0.01 |

| -CN | Suzuki-Miyaura | Decrease (Electron-Withdrawing) | 0.66 |

| -NO₂ | Suzuki-Miyaura | Decrease (Electron-Withdrawing) | 0.78 |

This table presents representative data based on established principles of physical organic chemistry. Actual values for these specific derivatives would require experimental determination.

Modification of Steric Properties

Altering the steric environment of this compound is critical for applications where molecular recognition and binding are important, such as in drug design. Modifications can be targeted at both the aromatic ring and the acetyl group.

Derivatization of the Aromatic Ring:

The introduction of bulky substituents via cross-coupling reactions not only affects the electronic properties but also introduces significant steric hindrance. For instance, coupling with sterically demanding boronic acids, such as those bearing tert-butyl or mesityl groups, can create a "steric shield" around one face of the molecule.

Derivatization of the Acetyl Group:

The acetyl group offers another handle for synthetic modification to introduce steric bulk.

Aldol (B89426) Condensation: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can then react with various aldehydes and ketones in an aldol condensation reaction to introduce a wide range of substituents. The size and branching of the aldehyde or ketone will directly influence the steric bulk of the final product.

α-Halogenation and Substitution: The acetyl group can be halogenated at the α-position, for example, using N-bromosuccinimide (NBS). The resulting α-bromo ketone is a versatile intermediate that can undergo nucleophilic substitution with various nucleophiles, including bulky amines or thiols, to introduce sterically demanding groups.

The following table provides examples of how the acetyl group can be modified to introduce steric hindrance.

| Reaction on Acetyl Group | Reagent | Resulting Moiety | Expected Steric Impact |

| Aldol Condensation | Benzaldehyde | Chalcone (B49325) derivative | Significant increase |

| Aldol Condensation | Pivalaldehyde | β-hydroxy ketone with tert-butyl group | Very large increase |

| α-Bromination followed by Substitution | 1. NBS 2. Diethylamine | α-diethylamino ketone | Moderate increase |

| Grignard Reaction | Phenylmagnesium bromide | Tertiary alcohol with phenyl group | Significant increase |

This table illustrates potential synthetic transformations and their expected steric outcomes.

By strategically combining modifications to both the aromatic ring and the acetyl group, a diverse library of derivatives of this compound can be synthesized. This allows for a systematic exploration of the chemical space and the fine-tuning of electronic and steric properties to achieve a desired molecular function.

Future Research Directions and Unexplored Avenues for 4 Bromo 5 Chloro 2 Fluoroacetophenone

Development of Novel and Sustainable Synthetic Routes

Key areas for investigation include:

Greener Friedel-Crafts Acylation: Exploring alternatives to traditional Lewis acid catalysts in the acylation step, focusing on recyclable solid acid catalysts or milder reaction conditions to reduce waste and improve the environmental footprint.

Biocatalytic Approaches: Utilizing enzymes for halogenation or acylation steps could offer high selectivity under mild, aqueous conditions, representing a significant advancement in sustainable production.

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis have emerged as powerful tools in modern organic synthesis, offering unique reaction pathways under mild conditions. These technologies remain an untapped area of research for 4'-Bromo-5'-chloro-2'-fluoroacetophenone.

Future studies could explore:

Photoredox-Catalyzed Cross-Coupling: Using visible light photocatalysis to selectively activate the C-Br or C-Cl bond for coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), potentially offering different selectivity compared to traditional thermal methods.

Electrochemical Synthesis: Employing electrochemistry to drive redox reactions. For example, the ketone moiety could be selectively reduced, or the aryl halides could be functionalized through electrochemically mediated pathways, avoiding the need for stoichiometric chemical reductants or oxidants.

| Potential Transformation | Catalytic Method | Anticipated Advantage |

| C-Br Arylation | Photocatalysis | High functional group tolerance, mild conditions |

| Ketone Reduction | Electrocatalysis | Avoidance of chemical reducing agents, high selectivity |

| C-H Amination | Photocatalysis | Direct functionalization without pre-activated substrates |

Asymmetric Synthesis Applications

Chiral molecules are fundamental to the pharmaceutical industry, where enantiomeric purity is often critical for therapeutic efficacy. This compound is a prochiral ketone, making it an ideal starting point for asymmetric synthesis.

Unexplored applications in this domain include:

Asymmetric Reduction: The development of catalytic asymmetric reduction methods (e.g., using chiral boranes, transfer hydrogenation with chiral catalysts, or enzymatic reduction) to produce the corresponding chiral alcohol in high enantiomeric excess. This chiral alcohol would be a valuable building block for more complex molecules.

Chiral Auxiliary-Mediated Reactions: Attaching a chiral auxiliary to the ketone could direct stereoselective transformations at other positions on the molecule.

Asymmetric Aldol (B89426) and Mannich Reactions: Using the ketone as a nucleophile in enantioselective aldol or Mannich reactions to create new stereocenters, further expanding its utility in constructing complex chiral architectures. The integration of such steps into continuous flow systems could enable efficient and scalable production of chiral intermediates. nih.gov

Advanced Mechanistic Characterization via in situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, minimizing side products, and ensuring process safety. Modern in situ spectroscopic techniques offer a window into chemical transformations as they occur, but their application to reactions involving this compound has not been reported.

Future work should involve:

Real-Time Reaction Monitoring: Employing techniques like in situ Raman, FTIR, or NMR spectroscopy to monitor the kinetics of reactions involving this compound. nih.govnih.gov This would enable the identification of transient intermediates and the elucidation of reaction pathways. nih.gov

Mechanistic Studies of Solid-State Reactions: For transformations involving solid forms of the compound or its derivatives, in situ powder X-ray diffraction (PXRD) and solid-state NMR could provide invaluable information on phase changes and the formation of crystalline intermediates. nih.govnih.gov These methods have become transformative in understanding mechanochemical processes. nih.govsci-hub.seresearchgate.net

| in situ Technique | Information Gained | Potential Application |

| Raman Spectroscopy | Molecular vibrations, functional group changes | Monitoring coupling reactions or reductions in real-time. researchgate.net |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification | Characterizing intermediates in solid-state synthesis. nih.gov |

| High-Resolution NMR | Structural elucidation, species quantification | Tracking the formation of regioisomers in solution. |

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry provides significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and straightforward scalability. nih.govresearchgate.net The synthesis and derivatization of this compound are well-suited for adaptation to continuous flow systems.

Promising research directions are:

Telescoped Synthesis: Developing multi-step flow sequences where the crude output from one reactor is directly fed into the next, avoiding intermediate isolation and purification. researchgate.net This could be applied to a halogenation-acylation sequence to produce the title compound continuously.

Hazardous Reaction Management: Performing potentially hazardous reactions, such as nitrations or reactions using pyrophoric reagents, within the controlled environment of a microreactor to minimize risk. researchgate.net

Automated Optimization: Utilizing automated flow platforms to rapidly screen reaction parameters (temperature, pressure, residence time, stoichiometry) to quickly identify optimal conditions for transformations involving this compound.

| Feature | Batch Processing | Flow Chemistry |

| Heat Transfer | Poor (surface area to volume ratio decreases on scale-up) | Excellent (high surface area to volume ratio) researchgate.net |

| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reactor volumes nih.gov |